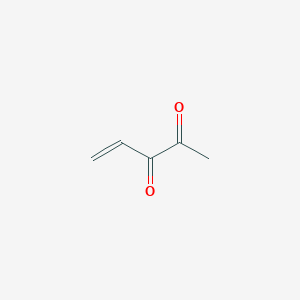

4-Pentene-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

91238-45-8 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

pent-4-ene-2,3-dione |

InChI |

InChI=1S/C5H6O2/c1-3-5(7)4(2)6/h3H,1H2,2H3 |

InChI Key |

DIZBESKOLJEDAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pentene 2,3 Dione and Analogous Dienediones

Classical Approaches to α,β-Unsaturated Ketones and Diones

Traditional methods for constructing α,β-unsaturated carbonyl compounds, including dienediones, have long been established in the synthetic chemist's toolkit. These approaches often rely on fundamental reactions such as condensations and oxidations.

Condensation Reactions in Dienone Synthesis (e.g., Claisen-type)

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is driven by the formation of a highly resonance-stabilized enolate anion. wikipedia.org While the classic Claisen condensation joins two ester molecules, mixed Claisen condensations, using two different esters, can be synthetically useful, especially when one ester partner lacks enolizable α-hydrogens. organic-chemistry.org The intramolecular version of this reaction, the Dieckmann condensation, is effective for forming five- or six-membered cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide group yields the β-dicarbonyl product. libretexts.org The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not interfere with the reaction through nucleophilic substitution. wikipedia.org Sodium ethoxide is commonly used when ethyl esters are the reactants. msu.edu For mixed condensations, non-nucleophilic bases like lithium diisopropylamide (LDA) can be employed. wikipedia.org

While direct synthesis of 4-pentene-2,3-dione via a standard Claisen-type condensation is not straightforward, the principles of this reaction are applied in the synthesis of various dione (B5365651) structures, which can be precursors or analogues. For instance, the condensation of a ketone enolate with an appropriate acylating agent can lead to 1,3-dione systems.

Oxidation-Based Routes to this compound Precursors

Oxidation reactions provide another classical avenue to α,β-unsaturated ketones and diones. The oxidation of alkenes is a fundamental transformation in organic synthesis. libretexts.org Various reagents can be employed to oxidize specific functional groups. For example, selenium dioxide has been used for the oxidation of α-carbons of ketones and aldehydes to afford α-dicarbonyl compounds. A historical example includes the oxidation of 2-methylcyclopentene-3-one to 2-methylcyclopentene-3,4-dione using selenium dioxide. iastate.edu

The synthesis of this compound itself can be envisaged from the oxidation of a suitable precursor. For example, the oxidation of 3-methyl-4-pentene-2,3-diol could theoretically yield the target dione. chemsynthesis.com Another potential route involves the oxidation of a corresponding monoketone. The Wacker-type oxidation, which typically converts terminal alkenes to methyl ketones using a palladium catalyst, can be adapted for more complex transformations on molecules containing multiple functional groups. acs.org

A documented, though not exclusively yielding, preparation of a related compound, 4-methyl-4-pentene-2,3-dione, involved the treatment of 4-bromo-4-methyl-pentane-2,3-dione with tri-n-butylamine. google.com This elimination reaction proceeds to give the desired dienedione, albeit in a mixture with another product. google.com

Modern Catalytic Strategies for this compound Synthesis

Contemporary organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis and organocatalysis have emerged as powerful tools for the construction of complex carbonyl compounds.

Transition-Metal Catalysis in Carbonyl Compound Formation

Transition metals are pivotal in a vast array of organic transformations due to their ability to activate substrates and facilitate bond formation. mdpi.com Metals like palladium, rhodium, nickel, and iron are frequently used to catalyze the synthesis of ketones and diones. researchgate.netbohrium.com For example, iron(II) chloride has been used to catalyze the synthesis of 2-hydroxyphenyl-1,2-diones. researchgate.net Transition-metal-catalyzed reactions often proceed with high selectivity and under mild conditions. mdpi.com

A convergent total synthesis of natural products, elodeoidins A and B, which feature a five-membered β-diketone moiety, utilized a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction between an aldehyde and an electron-deficient olefin like 2,2-dimethyl-4-cyclopentene-1,3-dione. acs.org This highlights a modern approach to forming key carbon-carbon bonds in the synthesis of complex dione-containing molecules.

Organocatalytic and Stereoselective Approaches to Dienones

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. beilstein-journals.orgmdpi.com This approach avoids the use of potentially toxic and expensive metals and often proceeds under mild conditions with high stereocontrol. beilstein-journals.org Organocatalysts can be used in a variety of reaction types, including Michael additions, aldol (B89426) reactions, and Mannich reactions, to construct chiral molecules. beilstein-journals.orgorganic-chemistry.org

For the synthesis of dienediones and related structures, organocatalytic methods can offer high levels of enantioselectivity. For example, the organocatalytic asymmetric synthesis of tetrahydroxanthenones has been achieved through a domino Michael–aldol reaction of salicylaldehydes and α,β-unsaturated cyclic ketones, catalyzed by a chiral pyrrolidine. beilstein-journals.org Similarly, chiral triflones have been synthesized with high stereoselectivity using a bifunctional peptide catalyst in a conjugate addition to α-aryl vinyl triflones. chemistryviews.org These methods, which create chiral centers adjacent to carbonyl groups, are highly relevant to the stereoselective synthesis of substituted dienediones.

Novel Synthetic Routes and Protecting Group Strategies

The development of new synthetic methodologies continues to provide more efficient and versatile ways to access complex molecules like this compound. Novel one-pot syntheses can significantly streamline synthetic sequences. For instance, a facile one-pot reaction of 3-arylidene-pent-2,4-dione derivatives with cyanothioacetamide has been reported to produce novel pentasubstituted 1,8-naphthyridine-2-thiones in high yield. researchgate.net

Protecting group strategies are also crucial in the synthesis of polyfunctional molecules. The temporary masking of a reactive functional group allows for transformations to be carried out on other parts of the molecule without interference. In the context of dienedione synthesis, protecting groups could be used to differentiate the two carbonyl groups or to protect the double bond while other reactions are performed.

A novel synthetic route to dithienylcyclopentenes, which are photochromic diarylethenes, was developed using an intramolecular McMurry coupling of a bisthienyl substituted 1,5-dicarbonyl compound. scispace.com This titanium-mediated carbonyl coupling reaction demonstrates a creative approach to forming cyclic enedione systems.

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound and analogous diones often leverages the reactivity of the methylene (B1212753) group positioned between the two carbonyl functions (the α-carbon). This acidic carbon can be readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles to introduce a wide range of substituents.

A common strategy for preparing 3-substituted derivatives of pentane-2,4-dione, a close structural analog of this compound, involves the C-alkylation of the parent dione. researchgate.netorgsyn.org One effective method enhances the reactivity of alkylating agents by converting less reactive chloro derivatives into more reactive iodo derivatives in situ, a principle based on the Finkelstein reaction. researchgate.net This approach allows for the efficient synthesis of various 3-substituted pentane-2,4-diones. The reaction can be carried out using ketones, such as methyl isobutyl ketone (MIBK), as the solvent. The use of MIBK is advantageous as it can azeotropically remove water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.net

A specific example is the methylation of pentane-2,4-dione. The reaction can be performed by heating a mixture of pentane-2,4-dione, methyl iodide, and anhydrous potassium carbonate in acetone (B3395972) under reflux. orgsyn.org This procedure yields 3-methylpentane-2,4-dione. However, it is noted that this method can lead to the formation of a 3,3-dimethylpentane-2,4-dione byproduct due to dialkylation. orgsyn.org The extent of this side reaction can be minimized by reducing the reaction time. orgsyn.org

Research has demonstrated the viability of this general alkylation method with various agents. The yields and reaction times for the synthesis of 3-allylpentane-2,4-dione (B1616293) in different ketone solvents are presented below. researchgate.net

Table 1: Yield and Reaction Time for the Synthesis of 3-Allylpentane-2,4-dione in Various Ketones Reaction temperature equaled the boiling point of the respective ketone.

| Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Allyl chloride | Acetone | 8 | 70 |

| Allyl chloride | Methyl ethyl ketone | 6 | 85 |

Another route to obtaining substituted derivatives involves modification of a pre-existing substituted dione skeleton. For instance, 4-methyl-4-pentene-2,3-dione has been synthesized from 4-bromo-4-methyl-pentane-2,3-dione. google.com The synthesis involves a dehydrobromination reaction, where a mixture of the bromo-dione and hydroquinone (B1673460) is heated in a solution of tri-n-butylamine and xylene. google.com

Furthermore, condensation reactions, such as the Knoevenagel reaction, provide a pathway to derivatives substituted at the terminal carbon of the vinyl group. nih.gov This reaction typically involves the condensation of an active methylene compound, like a 1,3-dione, with an aldehyde or ketone. While detailed examples for this compound are less common, the principle is well-established for analogous cyclic diones like indane-1,3-dione, which is condensed with various aromatic aldehydes to form 2-arylidene-indan-1,3-diones. nih.govacs.org This suggests that this compound could potentially be reacted with aldehydes to yield derivatives with substituents on the C5 position.

Chemical Reactivity, Reaction Mechanisms, and Derivatization of 4 Pentene 2,3 Dione

Electrophilic and Nucleophilic Reactivity of the Dienedione Moiety

The electronic structure of 4-pentene-2,3-dione provides it with both electrophilic and nucleophilic characteristics. The carbonyl carbons are electron-deficient due to the high electronegativity of the adjacent oxygen atoms, making them susceptible to attack by nucleophiles. libretexts.orgyoutube.com This electrophilicity is a hallmark of ketone chemistry. noaa.govfoodb.ca

Furthermore, the conjugation of the carbon-carbon double bond with the dicarbonyl system creates a conjugated system where the electrophilic character is extended to the β-carbon of the double bond. msu.edu This allows for 1,4-conjugate addition (Michael addition) reactions, where a nucleophile attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond. msu.edu

Conversely, the enol form of this compound can act as a nucleophile. masterorganicchemistry.com The α-carbon, located between the two carbonyl groups, is acidic and can be deprotonated to form an enolate ion. This enolate is a potent nucleophile that can react with various electrophiles. libretexts.org

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent changes or catalysts. ebsco.commsu.edu this compound, with its conjugated π-system, can participate in several types of pericyclic reactions. ebsco.com

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgiitk.ac.inlibretexts.org In this context, the vinyl group of this compound can act as a dienophile, particularly when the diene is electron-rich. libretexts.org The electron-withdrawing nature of the adjacent dicarbonyl moiety enhances the dienophilic character of the double bond. libretexts.orgmasterorganicchemistry.com The reaction is highly stereospecific, with the relative stereochemistry of the reactants being preserved in the product. iitk.ac.inresearchgate.net

1,3-Dipolar Cycloadditions: These reactions, also known as Huisgen cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. researchgate.netwikipedia.orgorganic-chemistry.org The carbon-carbon double bond in this compound can serve as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to yield functionalized five-membered heterocycles. researchgate.netorganic-chemistry.orgresearchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors. organic-chemistry.org

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Product Type |

| Diels-Alder | Conjugated Diene | This compound | Substituted Cyclohexene (B86901) |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | This compound | Isoxazoline |

| 1,3-Dipolar Cycloaddition | Azide | This compound | Triazoline |

Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone (or a related pentadienyl cation) to form a cyclopentenone. researchgate.nethawaii.eduorganic-chemistry.org While this compound is not a divinyl ketone itself, its derivatives or reaction intermediates could potentially undergo Nazarov-type cyclizations. The reaction typically requires activation by a Lewis acid or Brønsted acid to generate the key pentadienyl cation intermediate. organic-chemistry.org The stereochemical outcome of the cyclization is governed by the principles of orbital symmetry, following a conrotatory pathway for a thermally induced 4π-electron system. organic-chemistry.orgclockss.org

Tautomerism and Isomerization Pathways of this compound

Like other compounds containing carbonyl groups with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. foodb.calibretexts.orgaakash.ac.in Tautomers are constitutional isomers that readily interconvert. libretexts.org The process involves the migration of a proton and the shifting of a double bond. aakash.ac.in

For 1,3-dicarbonyl compounds like pentane-2,4-dione (a structural analog), the enol form is significantly stabilized by two main factors:

Intramolecular Hydrogen Bonding: The formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.orgpearson.com

Conjugation: The carbon-carbon double bond of the enol is conjugated with the remaining carbonyl group, providing additional resonance stabilization. libretexts.orgaakash.ac.in

Due to these stabilizing factors, the enol form can be the major species at equilibrium, especially in nonpolar solvents. masterorganicchemistry.comwikipedia.org The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. libretexts.org

| Factor | Influence on Enol Content | Rationale |

| Solvent Polarity | Decreases in polar, hydrogen-bonding solvents (e.g., water) | Polar solvents can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds. wikipedia.org |

| Conjugation | Increases enol stability | Resonance delocalization of π-electrons provides extra stability to the enol form. libretexts.orgaakash.ac.in |

| Intramolecular H-Bonding | Significantly increases enol stability | Forms a stable pseudo-aromatic six-membered ring. libretexts.org |

For the dicarbonyl fragment, the two C=O dipoles will tend to orient themselves to minimize dipole-dipole repulsion. In the enol form, the molecule can adopt a planar conformation to maximize the benefits of conjugation and intramolecular hydrogen bonding. wikipedia.org The s-cis conformation of the conjugated system is necessary for participation in certain pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.com Computational studies are often employed to determine the relative energies of different conformers and the energy barriers for their interconversion.

Redox Chemistry and Oxidation/Reduction Mechanisms of this compound

The redox chemistry of dicarbonyl compounds, including those with structures related to this compound, is a subject of significant interest. Redox reactions involve the transfer of electrons, leading to changes in the oxidation state of the atoms within a molecule. libretexts.org

Oxidation:

The oxidation of α,β-unsaturated ketones can proceed via several pathways, often initiated by radicals such as the hydroxyl radical (•OH) in atmospheric chemistry. researchgate.net For instance, the OH-radical-initiated oxidation of a related compound, 4-methyl-3-penten-2-one, leads to the formation of products like acetone (B3395972), methylglyoxal, and 2-hydroxy-2-methylpropanal. researchgate.net The mechanism involves the addition of the OH radical to the double bond, followed by reaction with molecular oxygen and subsequent decomposition pathways. researchgate.net

In a laboratory setting, oxidizing agents can target different parts of the this compound molecule. For example, heating a related trione, 2,3,4-pentanetrione, with oxygen results in oxidation products such as diacetyl and acetic acid. wikipedia.org Reaction with hydrogen peroxide can lead to the formation of acetic acid and carbon monoxide. wikipedia.org These reactions suggest that under oxidative conditions, the carbon-carbon bonds of the pentene backbone can be cleaved.

Reduction:

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic chemistry. msu.edu For α,β-unsaturated diketones like this compound, selective reduction of one or both carbonyl groups can be achieved using various reducing agents. Metal hydride reagents are commonly employed for this purpose. msu.edu

A specific method for the reduction of aldehydes and ketones is the Meerwein-Pondorf-Verley (MPV) reduction, which involves hydrogen transfer from an alcohol in the presence of an aluminum alkoxide catalyst. msu.edu This method is known for its specificity towards aldehydes and ketones, leaving other reducible functional groups like nitro groups and halogens unaffected. msu.edu This selectivity could be advantageous in the controlled reduction of this compound, potentially allowing for the selective reduction of one carbonyl group over the other or over the carbon-carbon double bond.

The table below summarizes the potential oxidation and reduction products of this compound based on reactions of similar compounds.

| Reaction Type | Reagent/Condition | Potential Products |

| Oxidation | •OH radical | Smaller carbonyl compounds, acids |

| Oxidation | Heat, O₂ | Diacetyl, Acetic Acid |

| Oxidation | Hydrogen Peroxide | Acetic Acid, Carbon Monoxide |

| Reduction | Metal Hydrides (e.g., LiAlH₄) | Pentenediols |

| Reduction | Meerwein-Pondorf-Verley | Pentenediols |

Derivatization Strategies for Functionalization of this compound

Derivatization involves chemically modifying a compound to produce a new compound with different properties. libretexts.org For this compound, derivatization can be used to introduce new functional groups, altering its reactivity, and enabling its use in further synthetic applications.

Nucleophilic addition is a key reaction for α,β-unsaturated carbonyl compounds. openstax.org this compound, possessing two carbonyl groups and a conjugated double bond, is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon). youtube.commasterorganicchemistry.com

The Michael addition is a widely used method for forming carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of this compound, a variety of nucleophiles can be employed.

Carbon Nucleophiles: Doubly stabilized carbanions, such as those derived from β-ketoesters, malonates, and β-cyanoesters, are common Michael donors. wikipedia.org For example, the reaction of an enolate with an α,β-unsaturated ketone proceeds via deprotonation to form the enolate, followed by conjugate addition and subsequent protonation. masterorganicchemistry.com

Heteroatom Nucleophiles: Amines and thiols are also effective nucleophiles for Michael additions. youtube.commsu.edu The reaction of an amine with an α,β-unsaturated ketone typically results in a 1,4-addition product. youtube.com Thiolate anions are excellent nucleophiles and readily participate in conjugate additions. msu.edu

The regioselectivity of the addition (1,2- vs. 1,4-addition) can often be controlled by the choice of nucleophile and reaction conditions. Softer nucleophiles, like cuprates and thiolates, generally favor 1,4-addition, while harder nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.comlibretexts.org

The table below provides examples of potential Michael addition reactions with this compound.

| Nucleophile (Michael Donor) | Product Type |

| Diethyl malonate | 1,5-Dicarbonyl compound |

| Cyclohexanone enolate | 1,5-Dicarbonyl compound |

| Dimethylamine | β-Amino diketone |

| Thiophenol | β-Thioether diketone |

| Lithium dimethylcuprate | β-Methylated diketone |

Electrophilic substitution reactions typically occur at positions of high electron density. byjus.commasterorganicchemistry.com In this compound, the α-carbon (C-1) can be made nucleophilic through the formation of an enol or enolate, making it susceptible to attack by electrophiles.

A notable example of an electrophilic substitution at the α-position of a ketone is α-acetoxylation . This reaction introduces an acetoxy group (-OAc) adjacent to a carbonyl group. rsc.org Reagents like (diacetoxy)iodobenzene (PIDA) are commonly used for this transformation. rsc.orgrsc.org

The mechanism of α-acetoxylation with PIDA is thought to proceed through the enol form of the ketone. rsc.orgrsc.org The enol's double bond acts as a nucleophile, attacking the electrophilic iodine atom of PIDA to form an α-iodo(III) intermediate. rsc.org This is followed by a nucleophilic substitution (likely SN2-type) where an acetate (B1210297) group displaces the iodobenzene (B50100) moiety, yielding the α-acetoxy ketone. rsc.org

For an unsymmetrical diketone like this compound, the regioselectivity of α-acetoxylation would depend on the relative stability and reactivity of the possible enol intermediates. Steric hindrance can also play a significant role, with the acetoxy group often being introduced at the less substituted α-position. rsc.org

The table below summarizes key aspects of the α-acetoxylation of ketones.

| Reagent | Key Intermediate | Mechanistic Step |

| (Diacetoxy)iodobenzene (PIDA) | Enol | Nucleophilic attack of enol on PIDA |

| α-Iodo(III) species | SN2 displacement by acetate |

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct coupling reactions with the backbone of this compound might be complex, derivatization of the dione (B5365651) can provide a handle for such transformations. For instance, if a halogen atom were introduced into the molecule, it could serve as a site for cross-coupling reactions.

Common organometallic coupling reactions include:

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org It is widely used to form biaryl compounds, conjugated dienes, and styrenes. libretexts.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. tamu.edu It is known for its tolerance of a wide range of functional groups. tamu.edu

Gilman Reagents: Diorganocopper reagents (Gilman reagents) can react with organohalides in a coupling reaction. libretexts.org

To apply these methods to this compound, one would first need to introduce a suitable leaving group, such as a halide (Br, I) or a triflate, onto the carbon skeleton. This could potentially be achieved at the vinyl position or an α-carbon. The resulting functionalized dione could then be subjected to organometallic cross-coupling conditions to introduce new alkyl, alkenyl, or aryl groups.

The table below outlines the general components of these coupling reactions.

Spectroscopic Characterization Techniques for 4 Pentene 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-pentene-2,3-dione by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the different types of protons and carbons within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the vinyl group (=CH₂) typically appear as distinct signals at the downfield end of the aliphatic region, while the methine proton (-CH=) will also have a characteristic chemical shift. The methyl protons (CH₃) adjacent to a carbonyl group will resonate at a specific downfield position due to the electron-withdrawing nature of the carbonyl.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons (C=O) will exhibit resonances at the most downfield positions, typically in the range of 190-220 ppm. multiscreensite.com The carbons of the C=C double bond will appear in the vinylic region (around 100-150 ppm), and the methyl carbon will be found in the upfield aliphatic region. libretexts.orgmsu.edu Conjugation with the carbonyl group influences the chemical shifts of the double bond carbons, with the β-carbon shifting to a lower field. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~26 |

| C=O (ketone) | - | ~195 |

| C=O (adjacent to vinyl) | - | ~190 |

| -CH= | ~6.5 | ~137 |

| =CH₂ | ~5.9, ~6.3 | ~129 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu For this compound, COSY would show cross-peaks between the methine proton and the geminal protons of the vinyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the molecular fragments. In this compound, HMBC would show correlations between the methyl protons and the adjacent ketone carbonyl carbon, as well as the other carbonyl carbon. It would also show correlations between the vinyl protons and the adjacent carbonyl carbon and the methine carbon.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes. edinst.com

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to the vibrations of its specific bonds.

C=O Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. For α,β-unsaturated ketones, these bands typically appear in the region of 1650-1700 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.

C=C Stretching: The carbon-carbon double bond stretching vibration will give rise to a band in the region of 1600-1680 cm⁻¹. This band may sometimes overlap with the carbonyl stretching bands.

C-H Stretching: The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations of the vinyl C-H bonds are typically found in the 1000-650 cm⁻¹ region and can be characteristic of the substitution pattern.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (conjugated) | Stretching | 1650 - 1700 |

| C=C | Stretching | 1600 - 1680 |

| =C-H | Stretching | 3010 - 3095 |

| -C-H (methyl) | Stretching | 2850 - 2960 |

| =C-H | Bending (out-of-plane) | 650 - 1000 |

Analysis of Hydrogen Bonding and Tautomeric Forms

While this compound primarily exists in the dione (B5365651) form, the potential for enolization and subsequent intramolecular hydrogen bonding can be investigated using vibrational spectroscopy. If an enol tautomer were present, a broad O-H stretching band would appear in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. ruc.dk The position and shape of the carbonyl stretching bands can also be sensitive to the presence of different tautomeric forms and hydrogen bonding interactions. caltech.edumdpi.com In related β-dicarbonyl compounds, the presence of strong intramolecular hydrogen bonds significantly affects the vibrational frequencies of the groups involved. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) offers the ability to determine the exact elemental composition. numberanalytics.comnih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. msu.edulibretexts.org For this compound, this could lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₅H₆O₂). numberanalytics.comresearchgate.net This is a powerful tool for confirming the identity of the compound and distinguishing it from isomers. The high resolution also applies to fragment ions, aiding in the elucidation of fragmentation pathways. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is defined by the presence of the α,β-unsaturated dicarbonyl chromophore.

This system gives rise to two characteristic electronic transitions:

n→π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the excitation of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital. For α-dicarbonyls, this transition is typically weak (low molar absorptivity, ε) and appears in the visible or near-UV region, often responsible for the color of these compounds. researchgate.net

π→π* Transition: This is a higher-energy, shorter-wavelength transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This absorption is generally much more intense (high ε) than the n→π* transition. masterorganicchemistry.com

The conjugation of the dicarbonyl system with the carbon-carbon double bond in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of both the n→π* and π→π* transitions compared to non-conjugated dicarbonyls like 2,3-butanedione (B143835) (diacetyl). masterorganicchemistry.com

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Carbonyl Compounds

| Compound | Chromophore | n→π* (λmax, nm) | π→π* (λmax, nm) | Solvent |

|---|---|---|---|---|

| Propanone (Acetone) | Ketone | ~275-280 | <200 | Hexane/Ethanol |

| 2,3-Butanedione (Diacetyl) | α-Dicarbonyl | ~420 | ~270 | Gas Phase |

| 3-Penten-2-one | α,β-Unsaturated Ketone | ~320 | ~224 | Ethanol |

| Mesityl Oxide | Conjugated Enone | ~327 | ~238 | Ethanol |

| This compound (Predicted) | α,β-Unsaturated Dicarbonyl | >420 | >270 | - |

Data compiled from various sources. researchgate.netresearchgate.netrsc.org The predicted values for this compound are extrapolations based on the effects of conjugation.

X-ray Diffraction and Crystallographic Studies of this compound and its Derivatives

X-ray diffraction analysis of a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is prominently reported, studies on its derivatives or related dicarbonyl compounds are crucial for understanding its structural chemistry. researchgate.netresearchgate.net

For a volatile liquid like this compound, obtaining a single crystal would likely require low-temperature crystallographic techniques or the formation of a solid derivative. researchgate.net A crystallographic study could unequivocally determine:

Conformation: The torsional angle between the two carbonyl groups (whether they adopt an s-trans or s-cis conformation).

Planarity: The degree of planarity of the C=C-C=O-C=O backbone.

Intermolecular Interactions: The nature of packing forces in the crystal lattice.

For instance, the crystal structures of various dicarbonyl-containing metal complexes have been determined, revealing the coordination modes of the dicarbonyl ligand. iucr.orgacs.orgacs.org Similarly, the structures of complex organic molecules incorporating dicarbonyl moieties have been elucidated, providing insight into their stereochemistry and conformation. nih.govresearchgate.net

Other Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specific to species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule, its radical cation, which could be generated chemically or via irradiation, could be studied by EPR. acs.org Such a study would provide detailed information on the distribution of the unpaired electron's spin density across the molecule, revealing insights into the electronic structure of its frontier molecular orbitals. researchgate.netosti.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. By tuning the X-ray energy to the absorption edge of an element (like the K-edges of oxygen or carbon), one can obtain an X-ray Absorption Near-Edge Structure (XANES) spectrum. aip.org The XANES spectrum of this compound would reveal information about the oxidation states and coordination environment of the oxygen and carbon atoms, reflecting the different chemical environments of the carbonyl and vinyl groups. acs.orgresearchgate.netrsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Butanedione |

| 2,3-Pentanedione |

| 3-Penten-2-one |

| 4-Penten-2-ol |

| Mesityl Oxide |

| Propanone |

Theoretical and Computational Investigations of 4 Pentene 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and stability of organic molecules due to its favorable balance of accuracy and computational cost. ethernet.edu.et For 4-pentene-2,3-dione, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to determine its most stable conformation. researchgate.netresearchgate.net The process involves geometry optimization, where the molecule's energy is minimized by adjusting the positions of its atoms.

The conformational landscape of this compound is defined by the relative orientations of the vinyl group and the two carbonyl groups. A potential energy surface (PES) scan, which involves systematically rotating key dihedral angles (e.g., C1-C2-C3-O and C2-C3-C4-C5), can identify various conformers. For α,β-unsaturated ketones, s-cis and s-trans conformations, arising from rotation around the C-C single bond between the carbonyl and the alkene, are typically considered. In the case of this compound, the planarity of the conjugated system is a key factor in its stability, although steric hindrance between the methyl group and the adjacent carbonyl can lead to non-planar ground state geometries. csic.es

Theoretical calculations on analogous β-diketones have shown that the diketo form is often in equilibrium with an enol form, with the solvent and substituents influencing which tautomer is more stable. mdpi.comrsc.org DFT can predict the relative energies of these tautomers and conformers, providing insight into their abundance at equilibrium. For example, studies on 4-methyl-3-penten-2-one have used DFT to identify the most stable geometry for spectroscopic analysis. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Conjugated Dione (B5365651) System (Analogous to this compound) using DFT (Note: This data is representative of typical values for α,β-unsaturated dicarbonyls and is for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (acetyl) | 1.215 | ||

| C=O (propionyl) | 1.218 | ||

| C-C (dicarbonyl) | 1.520 | ||

| C=C (vinyl) | 1.335 | C-C=C | 122.5 |

| C-C (vinyl-carbonyl) | 1.480 | O=C-C | 120.1 |

| C-C-O | 119.5 | ||

| O=C-C=O | ~150-180 |

Data based on general findings for similar molecules. researchgate.netcsic.es

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a hierarchical route to solving the electronic Schrödinger equation without empirical parameters. i-repository.net These methods are crucial for obtaining a detailed understanding of the electronic structure, including molecular orbitals (MOs) and electron correlation effects.

For this compound, ab initio calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the π-system of the C=C and C=O bonds, representing the region of highest electron density and the primary site for electrophilic attack. The LUMO, conversely, is associated with the π* antibonding orbitals and indicates the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of the molecule. acs.org A smaller gap generally implies higher reactivity.

While HF theory provides a good starting point, it neglects electron correlation, which can be important for accurately describing systems with significant electron delocalization, such as conjugated diones. Methods like MP2 incorporate electron correlation, leading to more accurate energy predictions and a better description of the molecule's electronic properties. i-repository.net

Molecular Dynamics (MD) and Simulation Studies

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and interactions with its environment. wisc.edu An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govtubitak.gov.tr

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over a period of time (from picoseconds to microseconds), MD can reveal the accessible conformations and the transitions between them. This complements the static picture provided by quantum chemical optimizations by including the effects of temperature and dynamics.

Study Solvent Effects: MD simulations explicitly model solvent molecules, allowing for a detailed investigation of how the solvent structure affects the solute's conformation and dynamics. This is particularly relevant for understanding tautomeric equilibria in different media. rsc.org

Simulate Interactions with Biomolecules: In biochemical contexts, MD simulations are invaluable for studying the binding of small molecules like this compound to biological targets such as enzymes. nih.gov Such simulations can elucidate the binding mode, calculate binding free energies, and identify key intermolecular interactions. Computational studies on other unsaturated ketones have successfully used MD to explore their potential as enzyme inhibitors. nih.govnih.govresearchgate.net

The accuracy of an MD simulation is highly dependent on the quality of the force field, which is a set of parameters and equations that describes the potential energy of the system. For novel molecules like this compound, force field parameters may need to be specifically developed or validated using quantum chemical calculations.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. i-repository.netresearchgate.net For reactions involving this compound, such as cycloadditions, nucleophilic additions, or rearrangements, theoretical methods can map out the entire potential energy surface.

The process involves:

Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to locate the TS structure connecting reactants and products.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the TS geometry to ensure that it correctly connects the desired reactant and product minima.

Theoretical studies on the reactions of related dicarbonyl compounds provide a blueprint for how such analyses would be conducted for this compound. For instance, DFT calculations have been used to study the 1,3-dipolar cycloaddition reaction of (Z)-4-hydroxy-3-penten-2-one, an enol tautomer of pentane-2,4-dione, with arylazides. semanticscholar.org These studies calculate the activation energies for different possible reaction pathways and regioisomers, explaining the experimentally observed selectivity. semanticscholar.org Similarly, the mechanism of Diels-Alder reactions can be explored to predict stereoselectivity and the influence of catalysts. acs.org

Table 2: Representative Calculated Activation Energies for a Reaction Involving a Pentenone Derivative (Illustrative)

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔE‡, kcal/mol) |

| Cycloaddition (Path A) | R + A | TS1 | P1 | 25.3 |

| Cycloaddition (Path B) | R + A | TS2 | P2 | 28.1 |

| Proton Transfer | P1 | TS3 | P_final | 10.5 |

Data is hypothetical, based on findings in similar systems like those in reference semanticscholar.org.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. uobasrah.edu.iqnih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, usually performed at the DFT level, can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govscm.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, one can confirm the proposed molecular structure and assign specific signals to individual nuclei. schrodinger.commdpi.com For complex molecules, this correlation is invaluable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other effects. However, they can be scaled using empirical factors to achieve excellent agreement with experimental IR and Raman spectra, facilitating the assignment of vibrational modes.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. uobasrah.edu.iq This is particularly useful for conjugated systems like this compound, where π → π* and n → π* transitions dominate the spectrum. Studies on cyclic α-diketones have shown that TD-DFT can effectively predict how conformational changes, such as the dihedral angle between carbonyl groups, affect the absorption wavelength. uobasrah.edu.iq

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for an Analogous Unsaturated Ketone

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) | Assignment |

| ¹³C NMR (δ, ppm) | 198.5 | 199.1 (B3LYP/6-311++G) | C=O (keto) |

| ¹³C NMR (δ, ppm) | 135.2 | 136.0 (B3LYP/6-311++G) | C=C (alkene, α-C) |

| ¹H NMR (δ, ppm) | 6.15 | 6.20 (B3LYP/6-311++G**) | =CH- |

| IR (ν, cm⁻¹) | 1685 | 1705 (scaled) | C=O stretch |

| IR (ν, cm⁻¹) | 1620 | 1635 (scaled) | C=C stretch |

| UV-Vis (λ_max, nm) | 225 | 220 (TD-DFT) | π → π |

| UV-Vis (λ_max, nm) | 330 | 345 (TD-DFT) | n → π |

Values are representative and based on data from studies on similar compounds like 4-methyl-3-penten-2-one. researchgate.net

Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction from a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wisc.eduuni-muenchen.denih.gov It provides a quantitative description of bonding and electron delocalization.

For this compound, NBO analysis is particularly insightful for understanding the conjugation within the α,β-unsaturated dicarbonyl system. The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and quantifies the extent of electron delocalization. researchgate.net

In this compound, significant delocalization interactions are expected, such as:

π(C=C) → π(C=O):* Donation of electron density from the carbon-carbon double bond's π-orbital into the adjacent carbon-oxygen double bond's π* antibonding orbital. This is the primary interaction responsible for conjugation.

n(O) → π(C=C) and n(O) → π(C=O):** Delocalization of the oxygen lone pairs (n) into the antibonding π* orbitals of the conjugated system.

Hyperconjugation: Interactions involving σ-bonds, such as σ(C-H) → π*(C=O), which also contribute to molecular stability.

These delocalization effects lead to a redistribution of electron density, which influences the molecule's geometry (e.g., bond lengths), reactivity, and spectroscopic properties. Studies on other α,β-unsaturated ketones and conjugated systems have used NBO analysis to quantify these interactions and correlate them with reactivity and stability. biointerfaceresearch.comnih.govnih.gov The deviation of NBO occupancies from the ideal values of 2.0 for a bond or lone pair provides a direct measure of electron delocalization. nih.gov

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Conjugated Dione System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C4=C5) | π(C2=O) | ~15-25 | π-conjugation |

| n₂(O, acetyl) | π(C3=O, propionyl) | ~2-5 | Lone pair delocalization |

| n₂(O, propionyl) | π(C4=C5) | ~1-3 | Lone pair delocalization |

| σ(C1-H) | π(C2=O) | ~0.5-2 | Hyperconjugation |

Values are illustrative and based on general principles and findings for conjugated carbonyl systems. wisc.eduresearchgate.net

Aromaticity and Stability Assessments of Tautomeric Forms

The phenomenon of tautomerism, a form of structural isomerism involving the migration of a proton and the shifting of a double bond, is a critical aspect of the chemistry of 1,3-dicarbonyl compounds. rsc.org this compound, an α,β-unsaturated 1,3-dicarbonyl compound, exists as an equilibrium mixture of its diketo form and several enol tautomers. fiveable.meorgoreview.com Computational chemistry provides essential tools for investigating the relative stabilities of these tautomers and assessing the electronic characteristics, such as aromaticity, that govern the position of the tautomeric equilibrium. numberanalytics.com

The primary tautomeric forms of this compound are the diketo form and two principal enol forms, which arise from the enolization of either the C2 or C3 carbonyl group. These enol forms can also exist as different geometric isomers (E/Z).

| Tautomer Name | Structure |

| This compound (Diketone form) |  |

| (3Z)-4-Hydroxy-3-penten-2-one |  |

| (4E)-3-Hydroxy-4-penten-2-one |  |

| (4Z)-3-Hydroxy-4-penten-2-one |  |

Table 1: Key tautomeric structures of this compound. The (3Z)-enol form is particularly stable due to the formation of an intramolecular hydrogen bond.

Tautomer Stability

For most simple aldehydes and ketones, the keto-enol tautomeric equilibrium strongly favors the keto form, primarily because the carbon-oxygen double bond (C=O) is thermodynamically more stable than a carbon-carbon double bond (C=C). orgoreview.comlibretexts.org However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized and often predominates. libretexts.org The stability of the enol tautomer is influenced by several factors. masterorganicchemistry.com

| Stabilizing Factor for Enol Form | Description |

| Intramolecular Hydrogen Bonding | The formation of a six-membered ring via a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen is a major stabilizing force. orgoreview.comlibretexts.org |

| Conjugation | The C=C double bond of the enol is conjugated with the remaining carbonyl group, allowing for π-electron delocalization which enhances stability. masterorganicchemistry.com |

| Aromaticity | The chelated ring formed by hydrogen bonding exhibits quasi-aromatic character, providing additional stabilization. masterorganicchemistry.comacs.org |

| Substitution | Alkyl or aryl substituents on the double bond can further stabilize the enol form. In this compound, the vinyl group provides extended conjugation. |

| Solvent Effects | The tautomeric equilibrium is sensitive to the solvent. nih.gov Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal bond and may favor the keto form. masterorganicchemistry.com |

Table 2: Summary of key factors influencing the stability of enol tautomers in 1,3-dicarbonyl systems.

While specific computational studies on this compound are not widely available, extensive research on the analogous compound acetylacetone (B45752) (pentane-2,4-dione) provides a reliable model. For acetylacetone, the chelated enol form is overwhelmingly dominant in the gas phase and in non-polar solvents, demonstrating the powerful stabilizing effect of the intramolecular hydrogen bond and conjugation. pearson.commdpi.com It is predicted that the additional vinyl group in this compound would further stabilize the corresponding enol tautomer through extended conjugation.

| Compound | Phase / Solvent | % Keto Form | % Enol Form | Relative Energy (ΔE, Enol-Keto) |

| Acetylacetone | Gas Phase (300 K) | ~0% | ~100% | -3.27 to -4.66 kcal/mol |

| Acetylacetone | Cyclohexane | 8% | 92% | - |

| Acetylacetone | Water | 83% | 17% | - |

Table 3: Representative experimental and computational data for the tautomeric equilibrium of acetylacetone. The data illustrates the high stability of the enol form, especially in non-polar environments. The relative energy (ΔE) is typically negative, indicating the enol is more stable than the keto form. Data sourced from multiple computational and experimental studies. pearson.com

Aromaticity Assessment

The enhanced stability of the chelated enol tautomer is partly attributed to a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). acs.org In this model, the π-electron delocalization within the C=C-C=O system is coupled with the hydrogen bond, creating a pseudo-aromatic six-membered ring.

Applications of 4 Pentene 2,3 Dione in Chemical Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-pentene-2,3-dione, containing both a conjugated alkene and a 1,2-dicarbonyl moiety, theoretically makes it a prime candidate for constructing complex molecular architectures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which form the core of many pharmaceuticals and natural products, are often synthesized from dicarbonyl precursors. The 1,2-dicarbonyl structure of this compound allows it to react with binucleophiles like hydrazines or ureas to form five- or six-membered rings. For instance, condensation with hydrazine (B178648) can yield pyrazole (B372694) derivatives, while reaction with urea (B33335) can produce pyrimidines. wikipedia.org

Furthermore, the conjugated system in this compound makes it a potential participant in hetero-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In these cycloadditions, the compound could act as the dienophile, with its activated carbon-carbon double bond reacting with a diene, or it could function as the diene itself, where the C=C-C=O system reacts with an activated alkene or alkyne (a dienophile). Such reactions are powerful methods for constructing six-membered oxygen-containing heterocycles like dihydropyrans. wikipedia.org Despite this theoretical potential, specific, well-documented examples detailing the use of isolated this compound in these standard heterocyclic syntheses are scarce in the literature. Its high reactivity often means it is generated and consumed in situ during complex reaction cascades, such as those in carbohydrate conversion. Current time information in Bangalore, IN.researchgate.net

Construction of Carbocyclic Systems

The construction of all-carbon ring systems (carbocycles) using this compound is primarily anticipated through its participation in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In a standard Diels-Alder reaction, the compound would act as a dienophile, where its electron-deficient alkene reacts with an electron-rich conjugated diene to form a cyclohexene (B86901) derivative. The two ketone groups serve as strong electron-withdrawing groups, which typically enhance the reactivity of a dienophile. masterorganicchemistry.com

A specific, complex cascade reaction involving vinylglyoxal has been noted to proceed through a Diels-Alder/carbocyclization pathway, highlighting its potential in forming cyclic structures. molaid.com However, beyond such specialized examples, the general application of this compound as a standard dienophile for the construction of carbocyclic systems is not widely reported. Its instability contrasts with more common dienophiles like maleic anhydride (B1165640) or substituted quinones used extensively in organic synthesis.

In Coordination Chemistry as a Ligand

Dicarbonyl compounds are a cornerstone of coordination chemistry, readily forming stable complexes with a vast array of metal ions. The most prominent example is acetylacetone (B45752), which, upon deprotonation, acts as a bidentate ligand, binding to metals through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

Metal-Dione Complex Formation and Characterization

While the coordination chemistry of β-diketones (1,3-diones) like acetylacetone is exceptionally well-documented, specific research on the formation and characterization of metal complexes using this compound (an α-diketone) as a ligand is not readily found in published literature. Theoretically, it could coordinate to a metal center through the two adjacent carbonyl oxygen atoms, forming a five-membered chelate ring. However, the inherent instability of the ligand appears to have precluded extensive investigation into its coordination behavior.

Catalytic Applications of this compound Complexes

The development of novel catalysts is a driving force in chemistry, and metal complexes are central to this endeavor. Transition metal complexes, including those with diketonate ligands, are often used to catalyze a wide range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. libretexts.orgacs.org Given the absence of well-characterized metal complexes of this compound, there are consequently no reports on their applications in catalysis.

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not documented. While related compounds can be used to create polymers or modify materials, there is no available evidence to suggest that this compound itself is used as a monomer or cross-linking agent. One supplier of a related methylated derivative, 4-methyl-4-pentene-2,3-dione, generically lists "polymer monomers" as a potential application, but provides no specific examples or scientific references.

Precursor for Functional Polymers

The vinyl group in this compound allows it to act as a monomer in various polymerization reactions. Poly(vinyl ketones) (PVKs) are a class of photo-responsive polymers known for their high photodegradability, which makes them useful as functional and green materials. scispace.com The polymerization of vinyl ketone monomers can be initiated through several methods, including enzyme-catalyzed systems and controlled radical polymerization techniques.

Enzymatic initiation, often employing laccase or peroxidase enzymes with a β-diketone as a mediator, can generate radicals to start the polymerization of vinyl monomers. scispace.comresearchgate.net This method offers a milder alternative to traditional chemical initiators. researchgate.net Furthermore, redox systems, such as ceric ions coupled with β-diketones, can effectively initiate the polymerization of vinyl monomers like acrylamide. jlu.edu.cn

Modern controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, have been successfully applied to vinyl ketones such as methyl, ethyl, and phenyl vinyl ketone. mdpi.com RAFT polymerization enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity, as well as the creation of block copolymers. mdpi.com The presence of the vinyl group suggests that this compound could similarly be polymerized using these methods to produce polymers where the pendant diketone unit can be used for further functionalization, such as cross-linking or metal coordination.

| Polymerization Method | Initiator/Catalyst System | Key Features & Advantages | Applicable Monomers (Examples) |

|---|---|---|---|

| Enzymatic Oxidative Polymerization | Laccase or Peroxidase + β-diketone (e.g., Acetylacetone) | Milder reaction conditions; uses oxygen as a terminal oxidant. researchgate.net | Acrylamide, other vinyl monomers. researchgate.net |

| Redox-Initiated Polymerization | Ceric Ion (Ce⁴⁺) + β-diketone | Forms highly active redox systems for efficient initiation. jlu.edu.cn | Acrylamide, Acrylonitrile. jlu.edu.cn |

| RAFT Polymerization | Trithiocarbonate RAFT agent | Produces polymers with controlled molecular weight and narrow dispersity (Đ < 1.2); allows for block copolymer synthesis. mdpi.com | Methyl vinyl ketone, Phenyl vinyl ketone. mdpi.com |

| Free-Radical Polymerization | 2,2'-Azobisisobutyronitrile (AIBN) | Standard method for creating copolymers, for instance with styrene (B11656) or methyl methacrylate. core.ac.ukresearchgate.net | 2-methyl-5-phenylpentene-1-dione-3,5. core.ac.ukresearchgate.net |

Applications in Optoelectronic Materials

The diketone functionality of this compound serves as an effective chelation site for metal ions, particularly lanthanides, which are known for their unique photoluminescent properties. rsc.org Complexes of β-diketonates with lanthanide ions such as Europium (Eu³⁺), Terbium (Tb³⁺), Samarium (Sm³⁺), and Ytterbium (Yb³⁺) exhibit strong, sharp emission bands and long luminescence lifetimes due to an efficient "antenna effect," where the organic ligand absorbs light and transfers the energy to the central metal ion. rsc.orgacs.orgudhtu.edu.ua These properties make them highly promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. core.ac.ukresearchgate.netacs.org

By forming a complex with a lanthanide ion, this compound can act as a polymerizable metallo-monomer. The vinyl group allows this complex to be incorporated directly into a polymer backbone via copolymerization with other monomers like styrene or methyl methacrylate. core.ac.ukacs.org This approach yields metallopolymers that combine the processability and flexibility of polymers with the luminescent properties of the lanthanide complex. acs.orgrsc.org Such materials are candidates for creating flexible and highly luminescent layers for displays and solid-state lighting. researchgate.netacs.org The resulting complexes and polymers often exhibit bright red (from Eu³⁺), green (from Tb³⁺), or orange (from Sm³⁺) luminescence. researchgate.netrsc.org

| Lanthanide Ion | Typical Diketone Ligand | Ancillary Ligand (Example) | Resulting Emission Color | Potential Application |

|---|---|---|---|---|

| Europium (Eu³⁺) | 2-Thenoyltrifluoroacetyl-acetonate (tta) | 1,10-Phenanthroline (Phen) | Red | Red emitters in OLEDs, luminescent polymers. acs.orgacs.org |

| Terbium (Tb³⁺) | Trifluoroacetylacetonate (tfac) | 2,2'-Bipyridine (Bpy) | Green | Green emitters for full-color displays. rsc.orgacs.org |

| Samarium (Sm³⁺) | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 1,10-Phenanthroline (Phen) | Orange/Reddish-Orange | Emitting components in OLEDs. researchgate.netrsc.org |

| Ytterbium (Yb³⁺) | 2-methyl-5-biphenylpentene-1-3,5-dione | 1,10-Phenanthroline (Phen) | Near-Infrared (NIR) | NIR-emitting luminescent materials. udhtu.edu.ua |

Reagent in Analytical Chemistry (e.g., derivatization for detection)

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its separation or detection in methods like High-Performance Liquid Chromatography (HPLC). greyhoundchrom.comsigmaaldrich.com Analytes that lack a chromophore or fluorophore, such as aliphatic amines, often require derivatization to be detected by UV-Vis or fluorescence detectors. sigmaaldrich.compjoes.com

The α-diketone structure of this compound makes it a potential derivatizing agent, particularly for compounds containing primary amine groups. α-Diketones are known to react with primary amines, especially 1,2-diamines, to form stable, conjugated heterocyclic products like quinoxalines. This reaction introduces a chromophore into the analyte molecule, enhancing its detectability. For example, 2,3-butanedione (B143835) (diacetyl) can be analyzed by HPLC after derivatization with 4-nitro-o-phenylenediamine. sielc.com Conversely, a molecule like this compound could be used to derivatize diamines or other nucleophiles. This approach is valuable for the analysis of biogenic amines in biological and food samples, where their quantification is important for quality and safety assessment. sigmaaldrich.com The choice of reagent is critical for achieving quantitative conversion under mild conditions and producing a stable, highly detectable derivative. greyhoundchrom.comsigmaaldrich.com

| Derivatization Reagent | Target Analyte/Functional Group | Reaction Product Type | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde (OPA) + Thiol | Primary Amines | Fluorescent Isoindole | HPLC-Fluorescence |

| Dansyl Chloride (Dns-Cl) | Primary and Secondary Amines, Phenols | Fluorescent Sulfonamide | HPLC-Fluorescence, LC-MS |

| 4-Nitro-o-phenylenediamine (NPDA) | α-Diketones (e.g., 2,3-Butanedione) | Quinoxaline derivative | HPLC-UV (260 nm). sielc.com |

| AccQ-Fluor (AQC) | Primary and Secondary Amines | Fluorescent Urea derivative | HPLC-Fluorescence. pjoes.com |

| This compound (Proposed) | 1,2-Diamines | Substituted Quinoxaline | HPLC-UV or Fluorescence |

Mechanistic Aspects of Biological and Biochemical Interactions of 4 Pentene 2,3 Dione

Enzyme Inhibition Studies and Binding Mechanisms

No enzyme inhibition or binding mechanism studies have been published specifically for 4-Pentene-2,3-dione. While the α,β-unsaturated dione (B5365651) structure suggests potential reactivity as a Michael acceptor, which could covalently modify enzyme nucleophiles like cysteine thiols, no experimental data for this compound exists to support this hypothesis.

Receptor-Ligand Interactions and Molecular Docking Simulations

There are no published reports on the interaction of this compound with any biological receptors. Furthermore, no molecular docking simulations detailing its binding modes or affinities with specific protein targets are available in the scientific literature.

Biochemical Pathway Modulation by this compound and its Analogues

No studies were found that investigate the effects of this compound on any biochemical pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies have been conducted that include this compound. SAR studies require a series of related compounds to be tested for a specific biological activity, and such research has not been performed for this particular molecule.

Environmental Fate, Degradation Pathways, and Advanced Analytical Detection of 4 Pentene 2,3 Dione

Environmental Occurrence and Distribution

The environmental occurrence and distribution of 4-pentene-2,3-dione are not extensively documented in scientific literature. However, as a volatile organic compound (VOC) and an α-diketone, its presence in various environmental compartments can be inferred from the known sources and behaviors of related compounds. α,β-Unsaturated carbonyl compounds are known to originate from both natural and anthropogenic sources. wikipedia.org Biogenic sources can include emissions from vegetation, while anthropogenic sources may involve industrial processes and combustion.

Given its volatility, this compound is likely to be present in the atmosphere. Atmospheric carbonyl compounds are significant oxygenated volatile organic compounds (OVOCs) that act as precursors and intermediates in photochemical reactions, contributing to the formation of ozone and secondary organic aerosols. mdpi.com Its distribution in the atmosphere would be governed by local emission sources, meteorological conditions, and its atmospheric lifetime, which is determined by its reactivity with atmospheric oxidants.

In aquatic environments, the presence of this compound would be influenced by its water solubility and potential for degradation. While specific data is unavailable for this compound, the environmental fate of other ketones suggests that it could be introduced into water bodies through industrial effluents or atmospheric deposition. Its distribution would then depend on factors such as water currents, temperature, and the presence of microorganisms capable of its degradation.

The presence of this compound in soil would likely result from deposition from the atmosphere or contamination from industrial activities. Its mobility and persistence in soil would be dependent on its adsorption characteristics to soil organic matter and its susceptibility to microbial degradation.

Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Biodegradation)

The environmental persistence of this compound is dictated by its susceptibility to various degradation processes, primarily photodegradation in the atmosphere and biodegradation in soil and water.

Photodegradation:

In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. copernicus.org For α,β-unsaturated ketones, the reaction with OH radicals can proceed via two main pathways: H-atom abstraction from the alkyl group or addition of the OH radical to the C=C double bond. copernicus.org The addition of the OH radical to the double bond is generally the dominant pathway. copernicus.org This reaction initiates a series of complex oxidation reactions, leading to the formation of various smaller, oxygenated products and contributing to the formation of photochemical smog. The presence of the conjugated carbonyl system can influence the photochemical behavior of the molecule. nih.gov

Biodegradation:

The biodegradation of this compound in soil and aquatic environments is anticipated to be carried out by microorganisms capable of utilizing ketones as a carbon and energy source. While specific microbial pathways for this compound have not been elucidated, the general mechanisms for ketone degradation involve enzymatic processes. Microorganisms can employ oxidoreductases to carry out the initial steps of degradation. This can involve the reduction of the ketone groups to hydroxyl groups or the oxidation of adjacent carbon atoms. Following initial enzymatic transformations, the resulting intermediates can then enter central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization to carbon dioxide and water. The rate and extent of biodegradation will depend on various environmental factors, including the microbial population present, temperature, pH, and the availability of other nutrients. mdpi.comnih.gov Studies on the microbial degradation of other recalcitrant compounds have demonstrated the ability of certain bacterial consortia, such as those containing Citrobacter species, to transform complex organic molecules. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in environmental matrices necessitate the use of advanced analytical techniques due to its likely low concentrations and potential for interference from other compounds.

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, GC×GC)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. etamu.edu In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification. etamu.edu For the analysis of ketones like this compound, specific stationary phases can be chosen to achieve optimal separation from other VOCs in a complex environmental sample. wiley.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS offers a suitable alternative. nih.govnih.govacs.org This technique separates compounds in a liquid phase before they are ionized and analyzed by tandem mass spectrometry. The use of tandem MS (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, which is particularly useful for complex matrices. nih.gov The analysis of carbonyl compounds, including dicarbonyls, in ambient air has been successfully achieved using LC-MS/MS. mdpi.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides significantly enhanced resolution compared to conventional GC by employing two different columns with orthogonal separation mechanisms. This technique is particularly advantageous for the analysis of extremely complex mixtures of volatile compounds, allowing for the separation of co-eluting peaks and providing a more detailed chemical fingerprint of the sample.

Spectroscopic Detection Methods (e.g., HS-GC-MS, FTIR)

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): Headspace analysis is a sample preparation technique used for the determination of volatile compounds in solid or liquid samples. filab.fr In HS-GC-MS, the sample is placed in a sealed vial and heated, allowing the volatile components, including this compound, to partition into the headspace gas. filab.fr A portion of this gas is then injected into the GC-MS system for analysis. nih.gov This method is particularly useful for environmental samples like water and soil, as it minimizes matrix effects and reduces sample preparation time. nih.govresearchgate.netacs.org

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used for the identification of functional groups within a molecule. Ketones exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. blogspot.comorgchemboulder.comlibretexts.org For α,β-unsaturated ketones, this absorption is typically shifted to a lower wavenumber (1685-1666 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹). orgchemboulder.comlibretexts.org While FTIR can provide qualitative information about the presence of a ketone functional group, its sensitivity and selectivity for quantifying specific ketones in complex environmental samples are limited compared to chromatographic methods. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

To improve the volatility, thermal stability, and detectability of carbonyl compounds for chromatographic analysis, various derivatization strategies are employed.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a common derivatizing agent that reacts with aldehydes and ketones to form stable oximes. These derivatives are highly responsive to electron capture detection (ECD) in GC and can also be readily analyzed by GC-MS. researchgate.net The use of PFBHA has been shown to enhance the detection and sensitivity for a wide range of carbonyl compounds in environmental samples. nih.govacs.orgresearchgate.net